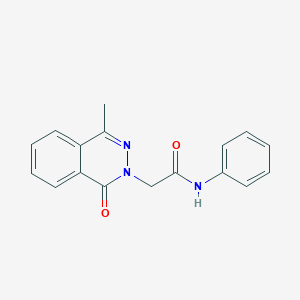

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phthalazinone derivatives, including those related to "2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide," involves various chemical strategies. For instance, derivatives of phthalazin-1(2H)-one can be prepared from reactions involving phthalic anhydride as a starting material, followed by further functionalization to introduce specific substituents such as the methyl and phenylacetamide groups (Sridhara et al., 2010).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by the presence of a phthalazine core, typically substituted with various functional groups affecting its electronic and spatial configuration. The molecular structure is often elucidated using techniques such as NMR, IR, and mass spectroscopy, which provide detailed information on the arrangement of atoms and the types of chemical bonds (Gabriele et al., 2006).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, influenced by the functional groups attached to the phthalazine core. These reactions include condensation, cyclization, and nucleophilic substitution, which are utilized in the synthesis and modification of the compounds to obtain derivatives with desired properties (Asegbeloyin et al., 2019).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as melting point, boiling point, and solubility, depend on the nature of the substituents and the overall molecular structure. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various contexts (Rady et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, are significantly influenced by the substituents attached to the phthalazine core. These properties are essential for understanding how these compounds interact with other chemical entities and their potential applications in various chemical reactions and processes (Iemura et al., 1986).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has indicated that derivatives of phthalazinyl compounds possess significant antimicrobial properties. For instance, the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives have been explored, revealing that several compounds exhibited notable activity against various bacterial and fungal strains (Sridhara et al., 2010). Another study synthesized new analogs of phthalazine methylsulfonyl oxadiazoles, demonstrating antimicrobial activity and highlighting the potential of these compounds in developing new antibacterial and antifungal agents (Sridhara et al., 2011).

Cytotoxic Activities

The cytotoxic properties of phthalazinyl derivatives have also been a significant focus, with studies indicating their potential in cancer treatment. Novel phthalazinedione-based derivatives have been synthesized, showing promising cytotoxic activity against various cancer cell lines. Specifically, derivatives with phenyl phthalazinone moieties exhibited potent cytotoxicity, suggesting their utility as anti-cancer agents (El Rayes et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) . MK2 is a kinase belonging to the MAPKAPK family, a group of kinases activated by MAPK signaling .

Mode of Action

The compound interacts with its target, MK2, by inhibiting its activity . This interaction results in the modulation of MAPK signaling, which plays a crucial role in various cellular processes, including stress and inflammatory responses, nuclear export, gene expression regulation, and cell proliferation .

Biochemical Pathways

The inhibition of MK2 affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including the production of inflammatory cytokines .

Pharmacokinetics

Therefore, information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its impact on bioavailability, is currently unavailable .

Result of Action

The inhibition of MK2 by this compound can lead to a decrease in the production of inflammatory cytokines . This can potentially result in the modulation of inflammatory responses in the body .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), which is involved in stress and inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the insulin receptor signaling pathway, enhancing glycogen synthesis in hepatocytes . Additionally, it can induce apoptosis in certain cell types, such as human melanoma cells and keratinocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it interacts with MAPKAPK2, leading to phosphorylation of various substrates involved in cellular stress responses . These interactions result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing insulin signaling. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and necrosis . These threshold effects are crucial for determining the safe and effective dosage range.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the MAPK signaling pathway, which plays a role in various metabolic processes . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-14-9-5-6-10-15(14)17(22)20(19-12)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOKAPGXIGUMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)